5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Chemical Structure and Properties 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1067193-34-3) is a fluorinated heterocyclic compound with the molecular formula C₈H₄FN₃ and a molecular weight of 161.14 g/mol . It features a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 5 and a nitrile group at position 3. The compound is typically available in purities ≥97% and is used in pharmaceutical research, particularly in the development of enzyme inhibitors such as adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) .
Synthesis
The synthesis of fluorinated pyrrolo[2,3-b]pyridines involves reactions with fluorinated 1,3-bielectrophiles. A tert-butyl protecting group is often employed during synthesis and later removed using 60% sulfuric acid, followed by glycosylation or functionalization steps .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUNQCMDPRMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-nitropyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects on Reactivity and Binding Halogen Differences: The 5-fluoro substituent in the target compound provides moderate electron-withdrawing effects and compact size, favoring interactions in enzyme binding pockets. Trifluoromethyl Group: The 5-(trifluoromethyl) analog () has stronger electron-withdrawing properties, which may enhance metabolic stability and target affinity in enzyme inhibition .
Functional Group Modifications Nitrile vs.
Synthetic Accessibility
- Fluorinated derivatives (e.g., the target compound) are synthesized via specialized routes involving fluorinated electrophiles and deprotection steps (). Bromo and chloro analogs may require halogenation under harsh conditions, impacting scalability .
This suggests that pyrrolo[2,3-b]pyridine derivatives may also require careful handling during synthesis and storage .
Biological Activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its role as an inhibitor in various biochemical pathways, its potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 150.13 g/mol. The compound features a pyrrolo-pyridine core, which is known for its ability to interact with biological targets effectively.
1. Inhibition of Enzymes
Research indicates that this compound exhibits potent inhibitory activity against several enzymes, particularly those involved in kinase signaling pathways:
- DYRK1A Inhibition : Studies have demonstrated that derivatives of this compound can inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases. The compound showed nanomolar-level inhibitory activity in enzymatic assays, indicating its potential as a therapeutic agent for conditions like Down syndrome and Alzheimer's disease .
- Antioxidant and Anti-inflammatory Properties : The compound has also been evaluated for its antioxidant properties using ORAC assays and its ability to modulate inflammatory responses in BV2 microglial cells. Results indicated that it could significantly reduce pro-inflammatory cytokine production, suggesting potential applications in neuroinflammatory disorders .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains:
- Antibacterial Efficacy : In studies assessing the antibacterial activity of related compounds, derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine exhibited effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold displayed minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 1: DYRK1A Inhibitors
Case Study 2: Antioxidant Activity Assessment
Another research project evaluated the antioxidant potential of this compound through various assays including DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals, positioning it as a potential candidate for further development in oxidative stress-related conditions .
Summary of Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how can purity be optimized?
- Methodology : The synthesis often involves halogenation and cross-coupling reactions. For example, fluorination at the 5-position can be achieved using Selectfluor® under anhydrous conditions in acetonitrile/ethanol (70°C, 12–24 hours) . Silica gel flash column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10 to 98:2) is critical for purification, yielding compounds with ≥98% purity . Monitoring reaction progress via TLC and optimizing solvent ratios (e.g., heptane:ethyl acetate 8:2) are recommended to minimize byproducts .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for structural elucidation. For instance, the fluorine substituent at C5 appears as a doublet (δ ~7.23 ppm, J = 4.7 Hz) in ¹H NMR, while the nitrile group (C≡N) is confirmed via ¹³C NMR (δ ~117–125 ppm) . HRMS (ESI) provides accurate mass validation, with calculated and observed [M+H]+ values within ±0.3 ppm error .
Q. What are the standard protocols for handling reactive intermediates during synthesis?
- Methodology : Air-sensitive intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) require inert atmospheres (N₂/Ar) and dry solvents (THF, DCM). Rapid purification via vacuum filtration and immediate use in subsequent reactions prevent decomposition . Catalytic hydrogenation with Raney Nickel under H₂ gas (3–4 hours) is effective for nitro-to-amine reductions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the C3 nitrile and C5 fluorine positions. Fukui indices identify nucleophilic/electrophilic sites, guiding Suzuki-Miyaura or Sonogashira couplings . Solvent effects (e.g., DMSO polarity) are simulated using COSMO-RS to optimize reaction kinetics .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodology : Structure-Activity Relationship (SAR) studies compare substituent effects. For example, replacing C3-C≡N with -COOMe reduces kinase inhibition potency by 10-fold, suggesting steric and electronic requirements . Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) validate target binding modes, distinguishing true activity from assay artifacts .
Q. How can regioselective functionalization at the pyrrolopyridine core be achieved?
- Methodology : Directed ortho-metalation (DoM) using LDA/TMEDA at -78°C selectively deprotonates the C7 position, enabling halogenation or alkylation . For C3 modifications, Pd-catalyzed cyanation (Zn(CN)₂, Xantphos) replaces bromine with nitrile groups in >80% yield .
Q. What advanced techniques characterize degradation pathways under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC-MS/MS identify hydrolytic degradation products (e.g., carboxylic acid derivatives at C3). Isotope-labeled analogs (e.g., ¹⁸O-H₂O) track oxidation mechanisms . Cryo-EM captures transient intermediates in degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
